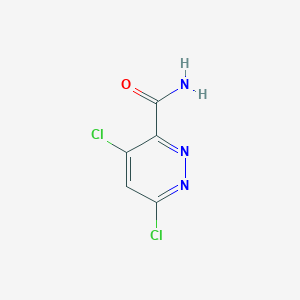

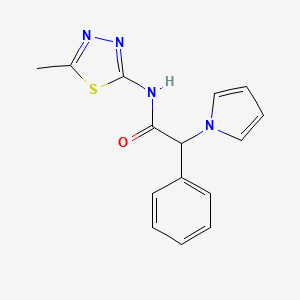

![molecular formula C24H18N4O B3013130 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795303-40-0](/img/structure/B3013130.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of compounds containing an imidazo[1,2-a]pyridine moiety can be achieved through various chemosynthetic methodologies . For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Molecular Structure Analysis

The molecular structure of compounds containing an imidazo[1,2-a]pyridine moiety can be characterized via various spectroscopic techniques . The spectral data of these compounds often indicate the presence of the imidazo[1,2-a]pyridine heterocyclic ring system .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions for their direct functionalization . These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives, which are significant in the synthesis of various agrochemicals and pharmaceuticals .

Photocatalysis

A novel protocol for the synthesis of imidazo[1,2-a]pyridinones involves a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence. This process, conducted in a microchannel reactor, features extremely mild conditions, broad substrate scope, and high reaction efficiency .

Material Science

Imidazo[1,2-a]pyridine derivatives are recognized for their structural character, making them useful in material science. They have been employed in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Electro-oxidative Methods

An electro-oxidative method for the ring opening of imidazopyridine derivatives has been reported. This mild protocol offers a sustainable alternative to existing harsh reaction conditions and allows for the efficient production of N-(pyridin-2-yl)amide derivatives with good tolerance of different functional groups .

Enzyme Inhibition

New N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These enzymes are targets in the treatment of various diseases, including Alzheimer’s disease and inflammatory conditions .

Luminescent Properties

Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties, which have been exploited in different technological applications. They serve as promising innovations in areas such as confocal microscopy and imaging, where their luminescent characteristics are particularly valuable .

将来の方向性

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O/c29-24(18-10-12-19(13-11-18)27-14-5-6-15-27)26-21-8-2-1-7-20(21)22-17-28-16-4-3-9-23(28)25-22/h1-17H,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLISNGJABOKZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

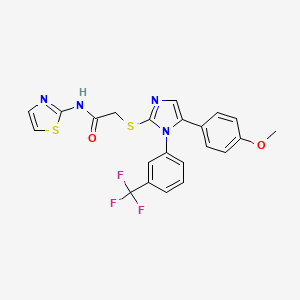

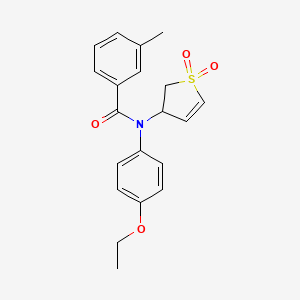

![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

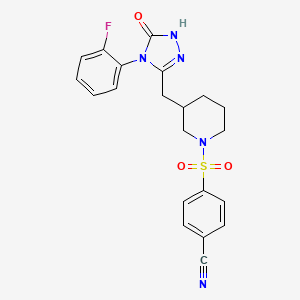

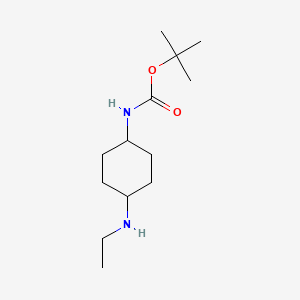

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

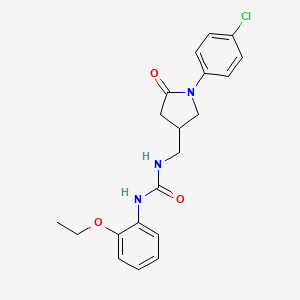

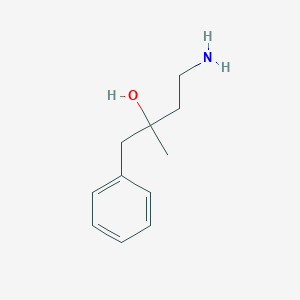

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)